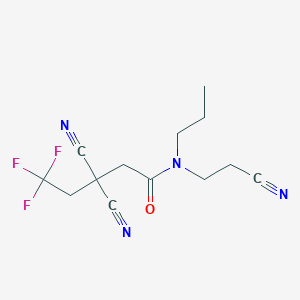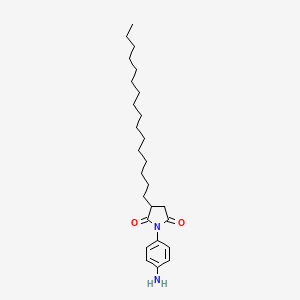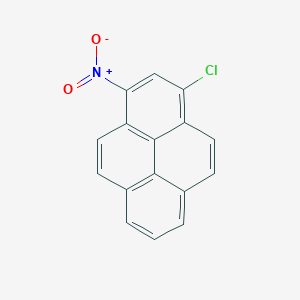
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple L-lysine and L-histidine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers to scale up the SPPS process. Additionally, microbial fermentation methods using genetically engineered bacteria or yeast can be utilized to produce peptides in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidinal, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Potential use in drug delivery systems due to its ability to deliver biologically active peptides.
Industry: Utilized in the production of peptide-based materials and coatings
Mecanismo De Acción
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves its interaction with specific enzymes that cleave the peptide bonds. This cleavage releases the active peptides, which can then interact with their molecular targets. The lysine residues often participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a catalytic base in enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.
L-Lysyl-L-lysine dihydrochloride: Another peptide used for delivering biologically active peptides.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is unique due to its longer peptide chain and the presence of multiple lysine residues, which enhance its ability to interact with enzymes and deliver active peptides more effectively compared to shorter peptides .
Propiedades
Número CAS |
835632-60-5 |
|---|---|
Fórmula molecular |
C36H69N13O7 |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)32(51)46-28(14-4-9-19-40)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
DTLSMPAIOFPPEM-WPMUBMLPSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)


![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)

![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)

![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
